Acid yellow 61

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

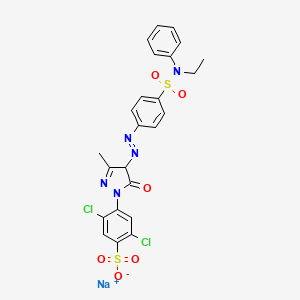

C24H20Cl2N5NaO6S2 |

|---|---|

Molecular Weight |

632.5 g/mol |

IUPAC Name |

sodium;2,5-dichloro-4-[4-[[4-[ethyl(phenyl)sulfamoyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |

InChI |

InChI=1S/C24H21Cl2N5O6S2.Na/c1-3-30(17-7-5-4-6-8-17)38(33,34)18-11-9-16(10-12-18)27-28-23-15(2)29-31(24(23)32)21-13-20(26)22(14-19(21)25)39(35,36)37;/h4-14,23H,3H2,1-2H3,(H,35,36,37);/q;+1/p-1 |

InChI Key |

WPJHLMYMOBLSTI-UHFFFAOYSA-M |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)N=NC3C(=NN(C3=O)C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl)C.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

"Acid yellow 61" chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Acid Yellow 61, a significant monoazo dye. The information is tailored for researchers, scientists, and professionals in drug development and materials science, offering detailed data and procedural insights.

Chemical Identity and Structure

This compound, identified by the Colour Index number 18968, is a synthetic dye belonging to the acid dye class.[1][2] Its chemical nomenclature and key identifiers are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| C.I. Name | This compound |

| C.I. Number | 18968 |

| CAS Number | 12217-38-8 |

| Molecular Formula | C₂₄H₂₀Cl₂N₅NaO₆S₂ |

| Molecular Weight | 632.47 g/mol [2][3][4][5][6] |

| IUPAC Name (Synonym) | Benzenesulfonic acid, 2,5-dichloro-4-[4-[[2-[(ethylphenylamino)sulfonyl]phenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-, sodium salt |

The molecular structure of this compound is characterized by a single azo linkage (-N=N-), which is the primary chromophore responsible for its yellow color.[3]

References

- 1. dormer.com [dormer.com]

- 2. khushidyechem.com [khushidyechem.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound|CAS NO.12217-38-8 [chinainterdyes.com]

- 6. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

An In-depth Technical Guide to Acid Yellow 61 (CAS 12217-38-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Yellow 61, identified by CAS number 12217-38-8 and C.I. No. 18968, is a monoazo acid dye.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and toxicological and ecotoxicological profile. The document includes detailed tables summarizing quantitative data, experimental protocols for its synthesis and analysis, and visualizations of its manufacturing process and potential metabolic pathways. While extensively used in the textile, leather, and paper industries for its vibrant yellow hue, a thorough understanding of its biological interactions and environmental fate is crucial for its safe handling and application.[1][3]

Chemical and Physical Properties

This compound is a yellow powder with good solubility in water.[1] Its chemical structure and key properties are summarized in the tables below.

| Identifier | Value |

| CAS Number | 12217-38-8[1] |

| C.I. Number | 18968[1] |

| Molecular Formula | C24H20Cl2N5NaO6S2[1] |

| Molecular Weight | 632.47 g/mol [1] |

| IUPAC Name | sodium;2,5-dichloro-4-[3-methyl-5-oxo-4-[[2-(N-ethyl-N-phenylsulfamoyl)phenyl]diazenyl]-4H-pyrazol-1-yl]benzenesulfonate |

| Property | Value | Conditions |

| Physical State | Yellow Powder[1] | Ambient |

| Solubility in Water | 35 g/L[1] | 90 °C |

| LogP | 6.64990[4] | |

| Polar Surface Area (PSA) | 168.73 Ų[4] |

Synthesis and Manufacturing

The synthesis of this compound involves a diazotization and coupling reaction.[1]

Synthesis Pathway

The manufacturing process involves the diazotization of 2-Amino-N-ethyl-N-phenylbenzenesulfonamide, which is then coupled with 2,5-Bichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid.[1]

Figure 1: Synthesis pathway of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Amino-N-ethyl-N-phenylbenzenesulfonamide

-

2,5-Bichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium carbonate (Na₂CO₃) or other suitable base

-

Ice

-

Water

Procedure:

-

Diazotization:

-

Dissolve 2-Amino-N-ethyl-N-phenylbenzenesulfonamide in dilute hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite while maintaining the temperature below 5 °C to form the diazonium salt. Stir for 30-60 minutes.

-

-

Coupling Reaction:

-

In a separate vessel, dissolve 2,5-Bichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid in water, and adjust the pH to be slightly alkaline using sodium carbonate.

-

Cool this solution to 0-5 °C.

-

Slowly add the diazonium salt solution to the coupling component solution while maintaining the temperature and pH.

-

Stir the reaction mixture for several hours until the coupling is complete, which can be monitored by techniques such as thin-layer chromatography.

-

-

Isolation and Purification:

-

The precipitated this compound is collected by filtration.

-

Wash the product with a salt solution to remove impurities.

-

Dry the purified dye.

-

Applications

This compound is primarily used for dyeing protein fibers and polyamide.

-

Textile Dyeing: It is used for dyeing wool, silk, and nylon, as well as their blends.[1] It can be applied in wool and silk fabric printing and direct discharge printing.[1]

-

Leather Dyeing: This dye is also utilized for coloring leather.[1]

-

Paper Industry: this compound is used to color paper products.

Dyeing Fastness Properties

The fastness properties of this compound on wool are summarized below. The ratings are based on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.

| Fastness Test | ISO Standard Rating [1] | AATCC Standard Rating [1] |

| Light Fastness | 5-6 | 5-6 |

| Soaping (Fading) | 4 | 4-5 |

| Soaping (Staining) | 4 | 4-5 |

| Perspiration Fastness (Fading) | 4 | 4-5 |

| Perspiration Fastness (Staining) | 4 | 4-5 |

| Oxygen Bleaching | - | 4-5 |

| Seawater Fastness | 4-5 | 4-5 |

Analytical Methods

The analysis of this compound in various matrices typically involves chromatographic techniques.

Experimental Protocol: HPLC-UV Analysis of this compound

While a specific validated method for this compound was not found in the reviewed literature, a general method for the analysis of acid dyes can be adapted.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Diode Array Detector (DAD).

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Reagents:

-

Acetonitrile (HPLC grade)

-

Ammonium acetate or other suitable buffer

-

Water (HPLC grade)

-

This compound standard

Chromatographic Conditions (starting point for method development):

-

Mobile Phase A: Ammonium acetate buffer (e.g., 20 mM, pH 6.8)

-

Mobile Phase B: Acetonitrile

-

Gradient: A time-based gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B will likely be required to achieve good separation. A starting point could be 95:5 (A:B) to 5:95 (A:B) over 20-30 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: The maximum absorbance wavelength (λmax) for this compound should be determined by scanning a standard solution. Based on its yellow color, this is expected to be in the range of 400-450 nm.

-

Injection Volume: 10-20 µL

Sample Preparation:

-

Textiles: Extraction of the dye from the fabric using a suitable solvent system (e.g., a mixture of water, methanol, and an appropriate acid or base). The extract should be filtered before injection.

-

Wastewater: Direct injection after filtration, or pre-concentration using solid-phase extraction (SPE) if the concentration is low.

Toxicological Profile

The toxicological data for this compound is limited. It is classified as an azo dye, and some azo dyes are known to have toxic, including carcinogenic, potential, often through the reductive cleavage of the azo bond to form aromatic amines.[5]

Acute Toxicity:

Irritation and Sensitization:

-

This compound is a known contact allergen in humans.[7][8] Patch testing can confirm sensitization.[8]

-

It may cause skin irritation in sensitive individuals and may be irritating to the eyes and respiratory tract.[6][9]

Genotoxicity and Carcinogenicity:

-

There is no specific data available on the genotoxicity or carcinogenicity of this compound. However, some azo dyes have been shown to be mutagenic.[9]

Biological Interactions and Signaling Pathways

There is currently no direct evidence in the scientific literature linking this compound to specific biological signaling pathways. However, studies on other azo dyes, such as Sunset Yellow, have shown that they can induce gut microbiota dysbiosis, disrupt intestinal integrity, and activate inflammatory signaling pathways like the TLR4/NLRP3 inflammasome cascade, leading to pyroptosis.[10][11]

Hypothetical Signaling Pathway Interaction

Given that this compound is an azo dye, it is plausible that upon ingestion and metabolism by gut microbiota, it could release aromatic amines. These metabolites could potentially interact with cellular signaling pathways involved in inflammation and cell proliferation. A hypothetical workflow for investigating such interactions is presented below.

Figure 2: Hypothetical workflow for the biological interaction of this compound metabolites.

Ecotoxicological Profile

The environmental fate and effects of this compound are not well-documented with specific data. General information for azo dyes indicates potential for environmental persistence and toxicity to aquatic life.

Biodegradability:

-

Azo dyes are generally resistant to aerobic biodegradation.[12] A study on a yellowish solid dye using the OECD 301B method (CO2 evolution test) indicated that the test item did not reach the criterion for ready biodegradability.[12][13]

Aquatic Toxicity:

-

Specific LC50 or EC50 data for this compound on aquatic organisms like Daphnia magna were not found.

-

Studies on other yellow azo dyes have shown them to be minorly acutely toxic to Daphnia magna, with 48-hour EC50 values in the range of 10-100 mg/L.[14]

Conclusion

This compound is an industrially important dye with well-established applications. However, there are significant gaps in the publicly available data regarding its quantitative toxicology, specific biological interactions, and environmental fate. For professionals in research and drug development, it is important to be aware of its potential as a skin sensitizer. Further research is warranted to fully characterize its toxicological and ecotoxicological profile to ensure its safe use and minimize its environmental impact. The potential for metabolites of this compound to interact with biological signaling pathways remains an area for future investigation.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. khushidyechem.com [khushidyechem.com]

- 3. This compound|CAS NO.12217-38-8 [chinainterdyes.com]

- 4. lookchem.com [lookchem.com]

- 5. Hues of risk: investigating genotoxicity and environmental impacts of azo textile dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oecd.org [oecd.org]

- 7. smithers.com [smithers.com]

- 8. chemotechnique.se [chemotechnique.se]

- 9. cncolorchem.com [cncolorchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Sunset Yellow dye effects on gut microbiota, intestinal integrity, and the induction of inflammasomopathy with pyroptotic signaling in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. oecd.org [oecd.org]

- 14. scilit.com [scilit.com]

"Acid yellow 61" molecular weight and formula

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and experimental applications of Acid Yellow 61 (C.I. 18968), an acid dye widely utilized in the textile, leather, and paper industries. This document is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information.

Core Chemical and Physical Properties

This compound is a yellow powder known for its solubility in water. It is primarily used for dyeing materials such as wool, silk, and polyamide fibers.[1][2]

Quantitative Data Summary

The molecular formula and weight of this compound have been reported with slight variations across different sources. The table below summarizes these key quantitative data points.

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₂₂Cl₂N₅NaO₆S₂ | ChemicalBook[3], Chongqing Chemdad Co.[4] |

| C₂₄H₂₀Cl₂N₅NaO₆S₂ | World dye variety[1] | |

| Molecular Weight | 634.48 g/mol | ChemicalBook[3], Chongqing Chemdad Co.[4] |

| 632.47 g/mol | World dye variety[1] | |

| CAS Number | 12217-38-8 | All sources |

Synthesis of this compound

The synthesis of this compound is a two-step process involving diazotization followed by a coupling reaction.[1] The process begins with the diazotization of 2-Amino-N-ethyl-N-phenylbenzenesulfonamide. This intermediate is then coupled with 2,5-Bichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid to yield the final this compound dye.

Experimental Protocols

While specific experimental protocols for this compound are not extensively detailed in publicly available literature, its property of being an acid dye allows for the adaptation of general protocols for similar dyes. One cited application is its adsorption and removal from aqueous solutions using organobentonite. The following is a detailed methodology for a typical adsorption experiment, adapted from the study by Baskaralingam et al. (2006) on the adsorption of an acid dye onto organobentonite.[3]

Protocol: Adsorption of this compound onto Organobentonite

1. Preparation of Organobentonite (Adsorbent):

-

Materials:

-

Bentonite clay

-

Cationic surfactant (e.g., cetyltrimethylammonium bromide - CTAB)

-

Distilled water

-

Silver nitrate (AgNO₃) solution (0.1 M)

-

-

Procedure:

-

Prepare a suspension of bentonite in distilled water (e.g., 25 g of bentonite in 250 mL of water).

-

Add a calculated amount of the cationic surfactant (e.g., 5 g of CTAB) to the bentonite suspension. The amount of surfactant is typically based on the cation exchange capacity (CEC) of the bentonite.

-

Stir the mixture at room temperature for 12-24 hours to allow for cation exchange.

-

Filter the resulting organobentonite.

-

Wash the filtered product repeatedly with distilled water. Test the filtrate with the AgNO₃ solution to ensure the complete removal of bromide ions (the absence of a white precipitate indicates removal).

-

Dry the washed organobentonite in an oven at 110°C for approximately 6 hours.

-

Grind the dried organobentonite to a fine powder (e.g., to pass through a 200-mesh sieve).

-

2. Batch Adsorption Experiment:

-

Materials:

-

Prepared organobentonite

-

Stock solution of this compound of known concentration

-

pH meter

-

Shaker or magnetic stirrer

-

Spectrophotometer

-

-

Procedure:

-

Prepare a series of solutions of this compound with varying initial concentrations from the stock solution.

-

For each concentration, take a fixed volume of the dye solution (e.g., 50 mL) in a flask.

-

Adjust the pH of the solutions to a desired value using dilute HCl or NaOH, as pH can significantly influence adsorption. For acid dyes, acidic pH is often favorable.

-

Add a pre-weighed amount of the prepared organobentonite (e.g., 0.1 g) to each flask.

-

Agitate the flasks at a constant speed and temperature for a specified period to reach equilibrium (e.g., 120 minutes).

-

After agitation, centrifuge or filter the samples to separate the adsorbent from the solution.

-

Measure the final concentration of this compound in the supernatant/filtrate using a spectrophotometer at the dye's maximum absorbance wavelength.

-

Calculate the amount of dye adsorbed per unit mass of adsorbent (qₑ) using the following equation: qₑ = (C₀ - Cₑ) * V / W Where:

-

qₑ is the adsorption capacity at equilibrium (mg/g)

-

C₀ is the initial dye concentration (mg/L)

-

Cₑ is the equilibrium dye concentration (mg/L)

-

V is the volume of the solution (L)

-

W is the mass of the adsorbent (g)

-

-

This protocol can be used to study the effects of various parameters such as pH, initial dye concentration, adsorbent dosage, and temperature on the adsorption of this compound. The data obtained can be used to determine the adsorption isotherms and kinetics of the process.

References

"Acid yellow 61" synonyms and alternative names

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Yellow 61, identified by the Colour Index (C.I.) number 18968 and CAS number 12217-38-8, is a synthetic monoazo dye.[1][2] Primarily utilized in the textile and leather industries for coloration, its application in biomedical research and drug development is not documented in publicly available literature. This guide provides a comprehensive overview of the known synonyms, chemical and physical properties, and relevant experimental protocols related to this compound. It is intended to serve as a foundational resource for professionals requiring technical information on this compound, while also clearly delineating the current gaps in scientific knowledge, particularly concerning its biological activity and toxicological profile.

Nomenclature and Synonyms

This compound is known by a multitude of synonyms and trade names, reflecting its widespread use as a commercial dye. A structured compilation of these names is essential for accurate identification and literature review.

| Identifier Type | Name/Value |

| Chemical Name | Benzenesulfonic acid, 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-[[2-[(ethylphenylamino)sulfonyl]phenyl]azo]-1H-pyrazol-1-yl]-, sodium salt |

| C.I. Name | This compound |

| C.I. Number | 18968 |

| CAS Number | 12217-38-8 |

| Molecular Formula | C24H20Cl2N5NaO6S2 |

| EINECS Number | 235-397-1 |

| Trade Names | Weak Acid Yellow GW, Weak Acid Yellow P-L, Acid Brilliant Yellow PL, Aminyl Yellow E-G, Eniacid Yellow 3GP, Eriosin Fast Yellow P, Euramina Yellow C 2G, Lerui Acid Yellow P-L, Midlon Fast Yellow E, Mitsui Nylon Fast Yellow G, Sandolan Fast Yellow P-L, Suminol Fast Yellow G, Supramin Yellow GW, Telon Yellow GW, Tertracid Fast Yellow T, Triacid Fast Yellow GW |

Physicochemical and Toxicological Properties

| Property | Value |

| Molecular Weight | 632.47 g/mol [1][2] |

| Appearance | Yellow powder[1][2] |

| Water Solubility | 35 g/L at 90 °C[1][2] |

| LogP (Octanol-Water Partition Coefficient) | 6.64990 |

| Polar Surface Area (PSA) | 168.73 Ų |

| Toxicological Information | Data not available. General hazards for azo dyes include potential for skin sensitization and, for some, the release of carcinogenic aromatic amines under reductive conditions.[3] A safety data sheet for a product named "Acid Dye Sun Yellow" indicates it may be harmful if swallowed.[4] |

Biological Activity and Signaling Pathways

A thorough review of scientific literature reveals no documented studies on the involvement of this compound in any biological signaling pathways. Its primary application remains in the industrial dyeing of materials such as wool, silk, and polyamide fibers.[1][2] For professionals in drug development, the absence of data on its interaction with biological systems is a critical consideration. The potential for azo dyes to undergo reductive cleavage into aromatic amines, some of which are known carcinogens, is a general toxicological concern for this class of compounds.[3] However, specific studies on the genotoxicity or carcinogenicity of this compound have not been identified.

Experimental Protocols

While specific experimental protocols detailing the use of this compound in a research context are scarce, general methodologies for the synthesis, analysis, and application of acid azo dyes are well-established.

Synthesis of this compound

The manufacturing process for this compound involves a two-step diazotization and coupling reaction.[1][2]

-

Diazotization: 2-Amino-N-ethyl-N-phenylbenzenesulfonamide is treated with a source of nitrous acid (typically sodium nitrite in an acidic medium) at low temperatures (0-5 °C) to form a diazonium salt.

-

Coupling: The resulting diazonium salt is then coupled with 2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid to form the final this compound molecule.[1][2]

General Protocol for Dyeing Wool with Acid Dyes

This protocol is a generalized procedure for applying acid dyes to protein fibers like wool and can be adapted for this compound.

-

Preparation of the Dye Bath: Dissolve the required amount of this compound powder in hot water to create a stock solution. Add the stock solution to a larger dye pot containing enough water to allow the textile to move freely.

-

Acidification: Add an acid, such as acetic acid or citric acid, to the dye bath to achieve a pH between 4 and 6. This is crucial for the binding of the acid dye to the amino groups in the wool fibers.

-

Dyeing Process: Introduce the pre-wetted wool into the dye bath. Gradually heat the bath to a near-boiling temperature (around 85-95°C) and maintain this temperature for 30-60 minutes, stirring gently to ensure even dye uptake.

-

Rinsing and Drying: Allow the dye bath to cool before removing the wool. Rinse the dyed wool with water until the water runs clear, and then dry.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A general HPLC method for the analysis of acid dyes in various matrices can be adapted for this compound.

-

Sample Preparation: Depending on the matrix, this may involve solvent extraction, solid-phase extraction, or simple dilution.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is common.

-

Detection: A photodiode array (PDA) detector can be used to monitor the absorbance at the dye's λmax (if known) or across a spectral range. Mass spectrometry (MS) can be coupled with HPLC for definitive identification.

-

Diagrams

Nomenclature and Identification of this compound

References

A Technical Guide to the Spectroscopic Analysis of Anionic Azo Dyes: A Case Study Approach

Introduction to Acid Yellow Dyes

Acid yellow dyes are a class of water-soluble anionic dyes characterized by the presence of one or more azo (-N=N-) groups and sulfonic acid (-SO₃H) moieties. These dyes are widely used in the textile industry for coloring fabrics such as wool, silk, and nylon. Their coloration arises from the extended π-conjugated systems of the chromophores, which absorb light in the visible region of the electromagnetic spectrum. Some acid yellow dyes also exhibit fluorescence, emitting light of a longer wavelength after electronic excitation. The absorption and emission properties of these dyes are of significant interest to researchers in materials science, analytical chemistry, and environmental science.

Available Data for Acid Yellow 61:

While detailed spectroscopic data is scarce, the fundamental chemical properties of this compound are documented.

| Property | Value |

| C.I. Name | This compound |

| C.I. Number | 18968 |

| CAS Number | 12217-38-8 |

| Molecular Formula | C₂₄H₂₀Cl₂N₅NaO₆S₂ |

| Molecular Weight | 632.47 g/mol |

| Chemical Class | Monoazo |

Spectroscopic Properties of Anionic Azo Dyes: An Illustrative Example

To demonstrate the typical spectroscopic data for this class of dyes, the properties of Acid Yellow 17 (also known as Yellow 2G) are presented.

Spectroscopic Data for Acid Yellow 17 (C.I. 18965):

| Parameter | Value | Solvent/Conditions |

| Absorption Maximum (λmax) | 400 nm[1][2][3] | Water |

| 254 nm[1] | Water | |

| 224 nm[1] | Water | |

| Molar Extinction Coefficient (ε) | ≥8000 M⁻¹cm⁻¹ at 252-258 nm | Water (at 0.02 g/L)[2] |

| Emission Maximum (λem) | 412 nm, 437 nm[1] | Water (Excitation at 400 nm) |

| 306 nm[1] | Water (Excitation at 250 nm) | |

| 295 nm[1] | Water (Excitation at 250 nm) |

Note: The multiple absorption and emission bands of Acid Yellow 17 are attributed to different electronic transitions within the molecule.[1]

Experimental Protocols

The following sections detail the standard methodologies for determining the absorption and emission spectra of a dye such as this compound.

3.1. Measurement of Absorption Spectrum

The absorption spectrum of a dye is determined using a UV-Visible (UV-Vis) spectrophotometer. This technique measures the amount of light absorbed by a sample at different wavelengths.

Protocol:

-

Preparation of Stock Solution: A stock solution of the dye is prepared by accurately weighing a small amount of the dye powder and dissolving it in a precise volume of a suitable solvent (e.g., deionized water for water-soluble dyes).

-

Preparation of Working Solutions: A series of dilutions are made from the stock solution to prepare working solutions of varying concentrations. The concentrations should be chosen such that the maximum absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).[4]

-

Spectrophotometer Setup: The UV-Vis spectrophotometer is turned on and allowed to warm up. The wavelength range for the scan is set (e.g., 200-800 nm for a broad survey).

-

Blank Measurement: A cuvette is filled with the pure solvent (the "blank") and placed in the spectrophotometer. A baseline correction is performed to subtract the absorbance of the solvent.[5][6]

-

Sample Measurement: The blank cuvette is rinsed and filled with the most dilute working solution. The absorbance spectrum is recorded. This step is repeated for each of the working solutions, moving from the least concentrated to the most concentrated.[5][7]

-

Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectra. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

3.2. Measurement of Emission Spectrum

The emission spectrum of a fluorescent dye is measured using a spectrofluorometer. This instrument excites the sample at a specific wavelength and measures the intensity of the light emitted at longer wavelengths.

Protocol:

-

Sample Preparation: Dilute solutions of the dye are prepared in a suitable solvent. The absorbance of the solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.[8]

-

Spectrofluorometer Setup: The spectrofluorometer is turned on and the excitation wavelength is set to the λmax determined from the absorption spectrum. The emission wavelength range is set to start at a slightly longer wavelength than the excitation wavelength and extend to cover the expected emission range.

-

Blank Measurement: A cuvette containing the pure solvent is measured to obtain a solvent blank spectrum, which can be subtracted from the sample spectra.

-

Sample Measurement: The cuvette is filled with the dilute dye solution and the emission spectrum is recorded.

-

Data Analysis: The wavelength of maximum emission (λem) is identified from the spectrum. The shape of the emission spectrum is also analyzed.

3.3. Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. The relative quantum yield is often determined by comparing the fluorescence of the sample to that of a standard with a known quantum yield.[9][10][11]

Protocol:

-

Selection of a Standard: A fluorescence standard with a known quantum yield and with absorption and emission spectra that overlap with the sample is chosen.[9]

-

Preparation of Solutions: A series of solutions of both the sample and the standard are prepared with varying concentrations, ensuring that the absorbance at the excitation wavelength is below 0.1.[10]

-

Measurement of Absorption and Emission: The absorption spectra of all solutions are measured to determine the exact absorbance at the excitation wavelength. The fluorescence spectra are then recorded for all solutions under identical instrument settings (excitation wavelength, slit widths).[8][10]

-

Data Analysis: The integrated fluorescence intensity (the area under the emission curve) is plotted against the absorbance for both the sample and the standard. The quantum yield of the sample (Φs) is calculated using the following equation:

Φs = Φr * (m_s / m_r) * (n_s² / n_r²)

where Φr is the quantum yield of the standard, m_s and m_r are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively, and n_s and n_r are the refractive indices of the solvents used for the sample and the standard.[10][11]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described above.

References

- 1. op.niscpr.res.in [op.niscpr.res.in]

- 2. Acid Yellow 17 Dye content 60 6359-98-4 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 6. science.valenciacollege.edu [science.valenciacollege.edu]

- 7. ursinus.edu [ursinus.edu]

- 8. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.uci.edu [chem.uci.edu]

- 11. agilent.com [agilent.com]

"Acid yellow 61" solubility in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Acid Yellow 61 (C.I. 18968), a single azo acid dye. The information presented herein is intended to support research, development, and quality control activities where this dye is utilized.

Introduction to this compound

This compound is a synthetic dye belonging to the acid dye class, characterized by its water-soluble nature and its application in dyeing protein fibers such as wool and silk, as well as polyamides.[1] It presents as a yellow powder.[2][3][4] Chemically, it is the sodium salt of a sulfonated organic acid, with the molecular formula C₂₄H₂₀Cl₂N₅NaO₆S₂.[2][5] Understanding its solubility is critical for its application in dyeing processes, formulation development, and for assessing its environmental and biological interactions.

Solubility Profile

The solubility of a dye is a fundamental property that influences its application performance, including the uniformity and intensity of coloration.[6]

Aqueous Solubility

This compound is soluble in water.[2][3][4] The aqueous solution of this compound is greenish-yellow. The addition of hydrochloric acid or sodium hydroxide changes the solution to a tender yellow; the latter also causes slight turbidity.[2][3][4] In concentrated sulfuric acid, the dye is dark yellow, and upon dilution, it forms a precipitate while the color remains unchanged.[2][3][4]

Organic Solvent Solubility

Factors Influencing Solubility

Several factors can impact the solubility of acid dyes like this compound:

-

Temperature: Generally, the solubility of acid dyes increases with higher temperatures.[6]

-

pH: Changes in the pH of the solution can alter the charge state of the dye molecules, thereby affecting their solubility.[6]

-

Molecular Structure: Dyes with higher molecular weights and fewer sulfonic acid groups tend to have lower solubility.[7]

-

Additives: The presence of electrolytes, such as sodium chloride, can decrease the solubility of water-soluble dyes due to the common ion effect.[7] Conversely, co-solvents like alcohols or urea can improve solubility by forming hydrogen bonds with the dye molecules and preventing their agglomeration.[7]

Quantitative Solubility Data

The following table summarizes the known quantitative solubility data for this compound.

| Solvent | Temperature (°C) | Solubility (g/L) | Reference |

| Water | 90 | 35 | [2][3][4] |

| Organic Solvents | - | Data not available | - |

Experimental Protocols for Solubility Determination

The following are generalized protocols for determining the solubility of acid dyes. These can be adapted for this compound.

Gravimetric Method for Insoluble Content

This method is used to determine the amount of insoluble matter in a dye sample.

Principle: A known mass of the dye is dissolved in a specified solvent. The solution is then filtered to separate any insoluble components, which are subsequently dried and weighed.

Apparatus:

-

Analytical balance

-

Beakers

-

Volumetric flasks

-

Stirring apparatus (e.g., magnetic stirrer)

-

Filtration apparatus (e.g., filter paper, vacuum filter)

-

Drying oven

Procedure:

-

Accurately weigh a specific amount of the this compound dye sample.

-

Transfer the sample to a beaker and add a measured volume of the chosen solvent (e.g., deionized water).

-

Stir the mixture for a defined period and at a controlled temperature to ensure maximum dissolution.

-

Filter the solution through a pre-weighed filter paper or another suitable filtration medium to collect any insoluble material.[8]

-

Wash the collected solid on the filter with a small amount of the solvent to remove any residual soluble dye.

-

Dry the filter paper with the insoluble matter in a drying oven at a specified temperature until a constant weight is achieved.[8]

-

Calculate the mass of the insoluble matter by subtracting the initial weight of the filter paper.

-

The solubility can be determined from the amount of dye that dissolved in the known volume of solvent.

Tiered Approach for Solvent Screening

This protocol provides a systematic way to test the solubility of a chemical in different solvents.

Procedure:

-

Tier 1 (Aqueous Medium): Attempt to dissolve a known high concentration of the test chemical (e.g., 20 mg/mL) in the primary solvent, typically cell culture media or deionized water.[9] Use a sequence of mechanical mixing techniques, such as vortexing and sonication.[9]

-

Solubility Assessment: Visually inspect the solution for clarity. A clear solution with no visible particles or cloudiness indicates that the chemical is soluble at that concentration.[9]

-

Concentration Adjustment: If the chemical is not soluble, decrease the concentration by a factor of 10 (e.g., to 2 mg/mL) by adding more solvent and repeat the mechanical mixing procedures.[9]

-

Tier 2 (Organic Solvents): If the chemical remains insoluble in the aqueous medium, repeat the procedure with alternative solvents in order of preference, such as Dimethyl Sulfoxide (DMSO) and then ethanol.[9]

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the factors that influence it.

References

- 1. This compound | Chemotechnique Diagnostics [chemotechnique.se]

- 2. This compound|CAS NO.12217-38-8 [chinainterdyes.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. Acid Yellow 61 | 12217-38-8 [chemicalbook.com]

- 5. cycolorant.com [cycolorant.com]

- 6. hztya.com [hztya.com]

- 7. Solubility Treatment of Acid Dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Navigating the Safety Landscape of Acid Yellow 61: An In-depth Technical Guide for Research Laboratories

Chemical and Physical Properties

Acid Yellow 61, also known as C.I. 18968, is a monoazo dye.[1] It presents as a yellow powder and is utilized in the textile and leather industries for dyeing wool, silk, and polyamide fibers.[2][3][4] Its solubility in water is 35 g/L at 90°C.[1][4]

| Property | Value | Reference |

| Chemical Name | sodium 2,5-dichloro-4-[4-[[2-[(ethylphenylamino)sulfonyl]phenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulfonate | [5] |

| CAS Number | 12217-38-8 | [1][5] |

| Molecular Formula | C24H20Cl2N5NaO6S2 | [1][5] |

| Molecular Weight | 632.47 g/mol | [1] |

| Appearance | Yellow powder | [1][4] |

| Water Solubility | 35 g/L at 90°C | [1][4] |

Toxicological Data

Specific quantitative toxicological data for this compound, such as LD50 (median lethal dose) values, are not available in the public domain. The primary toxicological concern for azo dyes stems from their metabolism.

| Parameter | Value | Reference |

| Acute Oral Toxicity (LD50) | Data not available | |

| Acute Dermal Toxicity (LD50) | Data not available | |

| Acute Inhalation Toxicity (LC50) | Data not available | |

| Skin Corrosion/Irritation | May cause skin irritation.[6] | |

| Eye Damage/Irritation | May cause eye irritation.[6] | |

| Carcinogenicity | Not classified as a carcinogen. However, some azo dyes can be metabolized to aromatic amines that are known or suspected carcinogens.[7][8] |

Exposure Controls and Personal Protection

Given the lack of specific toxicological data, stringent adherence to standard laboratory safety protocols is imperative.

| Control Parameter | Recommendation | Reference |

| Occupational Exposure Limits | No specific limits established. | |

| Engineering Controls | Use in a well-ventilated area, preferably in a chemical fume hood to minimize dust inhalation. | [6] |

| Eye/Face Protection | Wear chemical safety goggles. | [6] |

| Skin Protection | Wear protective gloves (e.g., nitrile) and a lab coat. | [6] |

| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator. | [6] |

Experimental Protocols for Safety Evaluation

While specific experimental protocols for this compound are not available, the safety of dyes is generally assessed using standardized OECD (Organisation for Economic Co-operation and Development) guidelines. These include:

-

Acute Oral Toxicity (OECD 423): This test involves the administration of the substance to fasted animals, typically rodents, in a stepwise procedure. The objective is to identify a dose that causes mortality or evident toxicity.

-

Acute Dermal Toxicity (OECD 402): The substance is applied to the shaved skin of animals, and the toxic effects are observed.

-

Acute Inhalation Toxicity (OECD 403): Animals are exposed to the substance in the form of a gas, vapor, or aerosol in a controlled chamber.

-

Skin Irritation/Corrosion (OECD 404): The substance is applied to the skin of a test animal, and the degree of irritation or corrosion is assessed over a period of time.

-

Eye Irritation/Corrosion (OECD 405): The substance is instilled into the eye of a test animal, and the effects on the cornea, iris, and conjunctiva are evaluated.

Handling and Storage

Handling: Avoid creating dust when handling the powder.[6] Wash hands thoroughly after use.[6]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

Toxicological Pathway: Azo Dye Metabolism

A primary concern with azo dyes is their biotransformation in the body. Gut microbiota can metabolize azo dyes into aromatic amines, some of which are known to be carcinogenic.[7][8][9] This metabolic activation is a critical consideration in the overall toxicological profile of any azo dye.

Caption: General metabolic pathway of azo dyes in the human gut.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]

-

Skin Contact: Wash the affected area with soap and water.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[6]

Fire-Fighting Measures

This compound is not considered flammable. In case of a fire involving this chemical, use extinguishing media appropriate for the surrounding fire.

Disposal Considerations

Dispose of this chemical in accordance with local, state, and federal regulations. Avoid release to the environment.

This technical guide provides a summary of the available safety information for this compound. Due to the significant data gaps, a conservative approach to handling, incorporating robust personal protective equipment and engineering controls, is strongly recommended for all laboratory applications.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. dormer.com [dormer.com]

- 3. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 4. This compound|CAS NO.12217-38-8 [chinainterdyes.com]

- 5. Acid Yellow 61|lookchem [lookchem.com]

- 6. dharma-s3.amazonaws.com [dharma-s3.amazonaws.com]

- 7. researchgate.net [researchgate.net]

- 8. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

Acid Yellow 61: A Comprehensive Technical Guide for Researchers

An In-depth Examination of the Synthesis, Properties, and Applications of a Key Azo Dye

Abstract

Acid Yellow 61, a prominent member of the single azo dye class, holds significant industrial importance, particularly in the coloration of textiles and leather. This technical guide provides a detailed overview of this compound for researchers, scientists, and drug development professionals. The document encompasses its chemical and physical properties, a thorough experimental protocol for its synthesis, and methods for its analytical determination and removal from aqueous solutions. Furthermore, this guide delves into the toxicological and environmental considerations associated with this compound, offering a comprehensive resource for its informed handling and investigation.

Introduction

This compound, identified by the Colour Index number 18968 and CAS number 12217-38-8, is a synthetic organic dye belonging to the acid dye category.[1][2] Its molecular structure features a single azo bond (-N=N-), which is characteristic of azo dyes and is responsible for its yellow hue.[3] The presence of sulfonic acid groups in its structure imparts water solubility and allows it to bind to protein and polyamide fibers through ionic interactions.[4] This property makes it a widely used colorant for wool, silk, and nylon.[5] Given its prevalence in industrial applications, a thorough understanding of its chemical characteristics, synthesis, and environmental footprint is crucial for researchers in various fields, from materials science to environmental toxicology.

Physicochemical Properties

This compound is a yellow powder with good solubility in water, a key characteristic for its application in dyeing processes.[3][5] Its chemical structure and properties are summarized in the tables below.

| Identifier | Value |

| Chemical Name | sodium 2,5-dichloro-4-[4-[[2-[(ethylphenylamino)sulfonyl]phenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulfonate[6] |

| C.I. Name | This compound[3] |

| C.I. Number | 18968[1][2] |

| CAS Number | 12217-38-8[1][2] |

| Molecular Formula | C24H20Cl2N5NaO6S2[3] |

| Molecular Weight | 632.47 g/mol [3] |

| Property | Value/Description |

| Appearance | Yellow powder[3][5] |

| Solubility | Soluble in water; 35 g/L in water at 90 °C[3][4] |

| Behavior in Acids | In concentrated sulfuric acid, it appears as an old yellow color; upon dilution, the color remains the same with precipitation. In an aqueous solution with hydrochloric acid, it turns to a tender yellow.[3][5] |

| Behavior in Bases | In an aqueous solution with sodium hydroxide, it also turns to a tender yellow and becomes slightly cloudy.[3][5] |

| Fastness Property | ISO | AATCC |

| Light Fastness | 5-6 | 5-6 |

| Soaping (Fading) | 4 | 4-5 |

| Soaping (Stain) | 4 | 4-5 |

| Perspiration (Fading) | 4 | 4-5 |

| Perspiration (Stain) | 4-5 | 4-5 |

| Oxygen Bleaching | - | - |

| Seawater | - | - |

Synthesis of this compound

The synthesis of this compound is a classic example of azo coupling, a fundamental reaction in the production of azo dyes. The process involves two main stages: the diazotization of an aromatic amine followed by the coupling of the resulting diazonium salt with a suitable coupling component.[3]

Manufacturing Method Overview

The synthesis of this compound is achieved through the diazotization of 2-Amino-N-ethyl-N-phenylbenzenesulfonamide, which is then coupled with 2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid.[3][7]

Detailed Experimental Protocol

The following protocol provides a detailed procedure for the laboratory-scale synthesis of this compound.

Materials:

-

2-Amino-N-ethyl-N-phenylbenzenesulfonamide

-

Sodium nitrite (NaNO2)

-

Concentrated hydrochloric acid (HCl)

-

2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid

-

Sodium hydroxide (NaOH)

-

Ice

-

Distilled water

Procedure:

Part 1: Diazotization

-

In a beaker, dissolve a specific molar equivalent of 2-Amino-N-ethyl-N-phenylbenzenesulfonamide in a dilute solution of hydrochloric acid.

-

Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring.

-

In a separate beaker, prepare a concentrated aqueous solution of sodium nitrite.

-

Slowly add the sodium nitrite solution dropwise to the cooled amine solution, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a color change.

Part 2: Azo Coupling

-

In a separate beaker, dissolve a molar equivalent of 2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid in an aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

-

A yellow precipitate of this compound will form. Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the completion of the reaction.

-

Isolate the precipitated dye by vacuum filtration and wash with cold distilled water.

-

Dry the product in a vacuum oven at a low temperature.

Analytical Methods

The detection and quantification of this compound in various matrices, such as wastewater and dyed textiles, are crucial for quality control and environmental monitoring. High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a commonly employed technique for the analysis of azo dyes.[8][9]

HPLC-DAD Analysis Protocol

Instrumentation:

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and DAD.

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

-

Acetonitrile (HPLC grade)

-

Ammonium acetate or formic acid (for mobile phase buffering)

-

Ultrapure water

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol). From the stock solution, prepare a series of calibration standards by serial dilution.

-

Sample Preparation:

-

Aqueous Samples: Filter the sample through a 0.45 µm syringe filter.

-

Solid Samples (e.g., textiles): Extract the dye from the solid matrix using a suitable solvent, followed by filtration.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient elution is typically used, for example, with a mixture of ammonium acetate buffer and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10-20 µL.

-

Detection: Monitor the absorbance at the wavelength of maximum absorption (λmax) of this compound. A full UV-Vis spectrum can also be recorded to confirm the identity of the peak.

-

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Adsorption-Based Removal from Aqueous Solutions

The release of azo dyes into the environment is a significant concern. Adsorption is a widely studied and effective method for the removal of dyes from wastewater. Bentonite clay, a naturally occurring and low-cost adsorbent, has shown potential for the removal of acid dyes.[10][11]

Experimental Workflow for Adsorption Studies

Detailed Batch Adsorption Protocol

Materials:

-

This compound

-

Bentonite clay

-

pH meter

-

Shaker (temperature-controlled)

-

Centrifuge or filtration apparatus

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Preparation of Adsorbate Solution: Prepare a stock solution of this compound of a known concentration in distilled water.

-

Batch Adsorption Experiments:

-

In a series of flasks, add a fixed amount of bentonite clay.

-

To each flask, add a known volume of the this compound solution of a specific initial concentration.

-

Adjust the pH of the solutions to the desired value using dilute HCl or NaOH.

-

Place the flasks in a shaker and agitate at a constant speed and temperature for a predetermined time to reach equilibrium.

-

-

Analysis:

-

After agitation, separate the bentonite from the solution by centrifugation or filtration.

-

Measure the concentration of the remaining this compound in the supernatant using a UV-Vis spectrophotometer at its λmax or by HPLC.

-

-

Calculation of Adsorption Capacity: The amount of dye adsorbed per unit mass of adsorbent at equilibrium, qe (mg/g), can be calculated using the following equation: qe = (C0 - Ce) * V / m where:

-

C0 is the initial dye concentration (mg/L)

-

Ce is the equilibrium dye concentration (mg/L)

-

V is the volume of the solution (L)

-

m is the mass of the adsorbent (g)

-

-

Isotherm and Kinetic Studies: By varying the initial dye concentration and contact time, adsorption isotherms (e.g., Langmuir, Freundlich) and kinetic models (e.g., pseudo-first-order, pseudo-second-order) can be investigated to understand the adsorption mechanism.[11][12]

Toxicological and Environmental Considerations

Toxicology

Environmental Fate and Biodegradation

Sulfonated azo dyes, such as this compound, are generally resistant to aerobic biodegradation due to the electron-withdrawing nature of the sulfonate groups and the stability of the azo bond.[1] Under anaerobic conditions, the azo bond can be cleaved by microorganisms to form colorless aromatic amines.[5] These aromatic amines may then be susceptible to further degradation under aerobic conditions.[3][5] The complete mineralization of sulfonated azo dyes often requires a sequential anaerobic-aerobic treatment process.[5] The ecotoxicity of this compound and its degradation products requires further investigation to fully assess its environmental impact.

Conclusion

This compound remains a significant colorant in various industries due to its dyeing properties. This technical guide has provided a comprehensive overview of its chemical and physical characteristics, detailed methodologies for its synthesis and analysis, and a protocol for its removal from aqueous solutions via adsorption. The provided diagrams for the synthesis pathway and experimental workflow offer clear visual representations of these processes. While there are gaps in the publicly available specific toxicological and ecotoxicological data for this compound, the information presented on the general characteristics of sulfonated azo dyes highlights the importance of responsible handling and disposal. This guide serves as a valuable resource for researchers and professionals, enabling a more informed approach to the study and application of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Biodegradation of azo dyes and sulphonated aromatics | Institute of Microbiology | University of Stuttgart [imb.uni-stuttgart.de]

- 4. chemotechnique.se [chemotechnique.se]

- 5. ijcmas.com [ijcmas.com]

- 6. Acid Yellow 61 Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. China ACID LIGHT YELLOW 2G 100%,ACID YELLOW 17 Manufacturers, Suppliers & Factory - Products - DIMACOLOR INDUSTRY GROUP CO.,LTD [dimacolorgroup.com]

- 8. Exploring the optimal HPLC-DAD-HRMS parameters for acid dye-based artistic materials: An analytical challenge [arpi.unipi.it]

- 9. hitachi-hightech.com [hitachi-hightech.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. scialert.net [scialert.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. fjs.fudutsinma.edu.ng [fjs.fudutsinma.edu.ng]

Acid Yellow 61: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acid Yellow 61, a sulfonated monoazo dye, is a synthetic colorant with extensive industrial applications, primarily in the dyeing of textiles such as wool, silk, and polyamide fabrics, as well as in the coloration of leather. Despite its widespread industrial use, a comprehensive review of scientific literature reveals a significant gap in its application within biological, medical, or drug development research. This technical guide synthesizes the known physicochemical properties of this compound and, based on the established research applications of structurally related sulfonated azo dyes, explores its potential, yet currently hypothetical, applications for the scientific research community. This document aims to serve as a foundational resource for researchers interested in exploring the untapped potential of this compound in areas such as cellular imaging, diagnostics, and as a tool for studying macromolecular structures.

Physicochemical and Industrial Profile of this compound

This compound is characterized by its yellow powder form and solubility in water. Its primary role is as a colorant, a function of its azo chromophore. The presence of sulfonate groups enhances its water solubility and its ability to bind to proteinaceous materials like wool and silk through ionic interactions.

Chemical and Physical Properties

| Property | Value | Reference |

| C.I. Name | This compound | [1] |

| C.I. Number | 18968 | [1][2] |

| CAS Number | 12217-38-8 | [1] |

| Molecular Formula | C₂₄H₂₀Cl₂N₅NaO₆S₂ | [1] |

| Molecular Weight | 632.47 g/mol | [1] |

| Appearance | Yellow powder | [1] |

| Solubility in Water | 35 g/L at 90 °C | [1][3] |

| Synonyms | Weak Acid Yellow GW, Weak Acid Yellow P-L, Acid Brilliant Yellow PL, Sandolan Fast Yellow P-L, Suminol Fast Yellow G | [1][2] |

Established Industrial Applications

The primary application of this compound is in the dyeing of various materials. Its utility in this sector is well-documented in numerous patents and industrial chemical literature.

| Industry | Application |

| Textile | Dyeing of wool, silk, polyamide fibers, and their blends.[1] |

| Leather | Coloration of leather goods.[1] |

| Inks | Formulation of inks for writing instruments. |

Hypothetical Research Applications

While no direct evidence of this compound's use in biomedical research has been identified, the known applications of other sulfonated azo dyes provide a framework for postulating potential research avenues. These proposed applications are speculative and would require significant experimental validation.

As a Fluorescent Probe for Hypoxia Detection

Concept: Many azo dyes are non-fluorescent due to the efficient quenching of excited states by the azo (-N=N-) group.[4] Under hypoxic conditions, cellular reductases can cleave the azo bond. If this compound were to be structurally modified to link it to a fluorophore, this cleavage could restore fluorescence, creating an "off-on" probe for detecting hypoxic environments in cell cultures or tissue models.[5][6]

Proposed Mechanism:

Caption: Hypothetical mechanism of this compound as a hypoxia-activated fluorescent probe.

Staining and Analysis of Macromolecular Structures

Concept: Sulfonated azo dyes are utilized in histochemistry to study the orientation of protein macromolecules, such as collagen, through linear dichroism.[1][7] The sulfonate groups of the dye bind electrostatically to positively charged groups on proteins. When the protein substrate is highly oriented, the bound dye molecules also become oriented, leading to differential absorption of polarized light.

Potential Application: this compound, with its two sulfonate groups, could potentially be used to stain oriented biological structures like tendons, ligaments, or muscle fibers. Analysis with polarized light microscopy could then provide insights into the molecular organization and changes in these tissues during development, disease, or in response to therapeutic agents.

Experimental Protocols for Validation

The following are proposed experimental workflows to investigate the hypothetical applications of this compound.

Workflow for Assessing Cytotoxicity and Biocompatibility

A prerequisite for any biological application is the assessment of the compound's toxicity.

Caption: Experimental workflow for evaluating the cytotoxicity of this compound.

Protocol for Evaluating Staining of Collagenous Tissue

-

Tissue Preparation: Obtain rat Achilles tendons and fix in 4% paraformaldehyde.

-

Staining Solution: Prepare a 0.1% (w/v) solution of this compound in a suitable buffer (e.g., McIlvaine buffer at pH 4.0).

-

Staining Procedure: Immerse fixed tendons in the staining solution for 1 hour.

-

Washing: Rinse thoroughly with the buffer solution to remove unbound dye.

-

Mounting: Mount the stained tendons on a microscope slide.

-

Analysis: Observe the stained tissue using a polarized light microscope.

-

Data Acquisition: Measure the absorbance of light polarized parallel and perpendicular to the main axis of the tendon to determine linear dichroism.

Toxicological and Safety Considerations

As an azo dye, this compound carries potential toxicological risks that must be considered. The degradation of azo dyes can lead to the formation of aromatic amines, some of which are known to be hazardous.[8]

| Toxicity Aspect | Information | Reference |

| Acute Toxicity | May be harmful if swallowed or inhaled. | [9] |

| Skin Irritation | Classified as a skin irritant. | [9] |

| Eye Irritation | Classified as an eye irritant. | [9] |

| Contact Allergy | Known to cause contact allergy. | [10] |

| Genotoxicity | No specific data found for this compound, but some azo dyes have shown genotoxic potential. | [11] |

Conclusion and Future Directions

This compound is a well-established industrial dye with a currently unexplored potential in the realm of biomedical research. Based on the functional precedent of similar sulfonated azo dyes, this compound presents intriguing, albeit hypothetical, opportunities for the development of novel research tools. Future research should initially focus on rigorous toxicological and biocompatibility testing. Should the compound prove to be sufficiently non-toxic at effective concentrations, further investigation into its potential as a fluorescent probe or a specialized stain for macromolecular structures would be warranted. The development of such applications would require a multidisciplinary approach, combining expertise in synthetic chemistry, cell biology, and advanced microscopy.

References

- 1. Usefulness of sulfonated azo dyes to evaluate macromolecularly oriented protein substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Development of azo-based fluorescent probes to detect different levels of hypoxia. | Semantic Scholar [semanticscholar.org]

- 6. Development of azo-based fluorescent probes to detect different levels of hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chemotechnique.se [chemotechnique.se]

- 10. mdpi.com [mdpi.com]

- 11. sodium sulphonate suppliers USA [americanchemicalsuppliers.com]

An In-depth Technical Guide to the Historical Use of Acid Yellow 61 in Textile Dyeing Research

This technical guide provides a comprehensive overview of Acid Yellow 61 (C.I. 18968), a significant dye in the history of textile coloring. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed insights into its chemical properties, historical application, and experimental protocols.

Introduction to Acid Dyes and this compound

Acid dyes are a class of water-soluble, anionic dyes primarily used for coloring protein and polyamide fibers such as wool, silk, and nylon.[1][2][3] Their application is carried out in an acidic medium, which facilitates the formation of ionic and hydrogen bonds between the dye molecules and the fiber's amino groups.[1][3] The earliest acid dyes emerged in 1868, with the first acid dye specifically for wool dyeing, Acid Red A, being synthesized in 1877.[4][5] The range and capabilities of acid dyes expanded significantly after 1890.[4][5]

This compound is a monoazo acid dye known for its brilliant yellow hue.[6] It has been historically used for dyeing wool, silk, polyamide fibers, and their blends.[6][7] It also finds applications in printing on wool and silk fabrics and in coloring leather.[6][7]

Chemical and Physical Properties

This compound is characterized by its specific chemical structure and properties that dictate its application and performance. The dye is a yellow powder with a solubility of 35 g/L in water at 90°C.[6][7] Its aqueous solution is a greenish-light yellow, which turns to a tender yellow upon the addition of either hydrochloric acid or sodium hydroxide.[6][7] The dye is noted to be sensitive to copper and iron ions, which requires consideration during the dyeing process.[6][7]

| Property | Value |

| Common Name | This compound |

| C.I. Name | C.I. This compound |

| C.I. Number | 18968[6][8] |

| CAS Number | 12217-38-8[6][7] |

| Molecular Formula | C₂₄H₂₀Cl₂N₅NaO₆S₂[6][7] |

| Molecular Weight | 632.47[6][7] |

| Molecular Structure | Single Azo Class[6] |

| Synonyms | Weak Acid Yellow GW, Acid Yellow P-L, Acid Brilliant Yellow PL[6][7] |

Manufacturing Process

The synthesis of this compound involves a diazotization and coupling reaction. The manufacturing process consists of the diazotization of 2-Amino-N-ethyl-N-phenylbenzenesulfonamide, which is then coupled with 2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid.[6]

Mechanism of Dyeing

Acid dyes affix to protein and polyamide fibers through a combination of hydrogen bonding, van der Waals forces, and ionic bonding.[2] In an acidic dye bath, the amino groups (-NH₂) of the fibers are protonated to form cationic sites (-NH₃⁺). The anionic dye molecules (D-SO₃⁻) are then attracted to these sites, forming a salt linkage. This ionic bond is the primary mechanism for the fixation of acid dyes to the fiber.[3]

Experimental Protocols

The application of this compound to textiles follows a specific protocol to ensure proper dye uptake, levelness, and fastness. Acid dyes can be classified based on the pH of the dyeing bath: strong acid (pH 2-4), weak acid (pH 4-6), and neutral bath (pH 6-7).[5][9] this compound is typically applied in a weak acid bath.[9]

Materials and Reagents

-

Textile substrate (e.g., wool, silk, or nylon fabric)

-

This compound dye

-

Acetic acid (to adjust pH)

-

Leveling agent

-

Fixing agent (for post-treatment)

-

Sodium chloride (optional, to control dye uptake)[2]

Dyeing Procedure

A general laboratory procedure for dyeing with this compound is as follows:

-

Dye Bath Preparation: Prepare the dye bath with the required amount of water and this compound. The dye should be dissolved in hot water before adding to the bath.[9]

-

pH Adjustment: Add acetic acid to the dye bath to adjust the pH to a range of 4-6.

-

Additives: Introduce a suitable leveling agent to the bath to promote uniform dyeing.

-

Dyeing Process:

-

Rinsing: After dyeing, rinse the material thoroughly with water to remove any unfixed dye.

-

Fixing Treatment: A post-treatment with a fixing agent is often required to improve the color fastness, especially for medium and dark shades.[9]

Performance and Quantitative Data

The performance of a dye is evaluated by its fastness properties, which indicate the resistance of the color to various external factors.

Fastness Ratings of this compound on Wool

The following table summarizes the fastness ratings of this compound on wool fabric according to ISO and AATCC standards. The ratings are typically on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.

| Fastness Property | ISO Standard | AATCC Standard |

| Light Fastness | 5-6 | 5-6 |

| Soaping (Fading) | 4 | - |

| Soaping (Stain) | 4 | 4-5 |

| Perspiration (Fading) | 4 | - |

| Perspiration (Stain) | 4 | 4-5 |

| Oxygen Bleaching (Fading) | 4-5 | - |

| Oxygen Bleaching (Stain) | - | 4-5 |

| Seawater | 4-5 | 4-5 |

| (Data sourced from multiple supplier specifications)[6][7] |

Fastness Ratings of this compound on Various Fibers

This table provides a broader view of the dye's performance across different fiber types.

| Property | CH | PA | CV | Dry Rubbing | Wet Rubbing |

| Light Fastness | 6 | - | - | - | - |

| Washing | 4 | 4 | 4 | - | - |

| Water Immersion | 4-5 | 4 | 4 | - | - |

| Perspiration (Acid) | 4-5 | 3-4 | 4 | - | - |

| Perspiration (Alkaline) | 4-5 | - | - | - | - |

| Rubbing | - | - | - | 4-5 | - |

| CH: Cotton/Cellulose, PA: Polyamide, CV: Viscose[10] |

Conclusion

This compound has historically been a versatile and effective dye for protein and polyamide fibers. Its good leveling properties and bright yellow shade have made it a valuable colorant in the textile industry.[6][7] Understanding its chemical nature, manufacturing process, and dyeing mechanism provides a solid foundation for its application in historical textile research and for the development of new dyeing technologies. The quantitative data on its fastness properties confirm its performance and suitability for various end-uses, from apparel to leather goods.

References

- 1. Acid Black, Acid Red, and Acid Yellow Dyes - Vipul Organics | [vipulorganics.com]

- 2. iosrjournals.org [iosrjournals.org]

- 3. Acid Dyes Manufacturers, Acid Black, Acid Red, Acid Yellow Exporters | [vipulorganics.com]

- 4. The History Of Acid Dyes - News [colorfuldyes.com]

- 5. History Of Acid Dyes - Product News - News - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. This compound|CAS NO.12217-38-8 [chinainterdyes.com]

- 8. dormer.com [dormer.com]

- 9. Low Price this compound Dyes Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]

- 10. cycolorant.com [cycolorant.com]

An In-Depth Technical Guide to the Photophysical and Photochemical Properties of Acid Yellow 61

Disclaimer: Publicly available scientific literature lacks specific quantitative photophysical and photochemical data for the monoazo dye, Acid Yellow 61 (C.I. 18968). This guide provides a comprehensive overview of its known characteristics and presents generalized experimental protocols and expected properties based on the behavior of similar yellow azo dyes. The quantitative data presented in the table are placeholders and should be determined experimentally.

Introduction to this compound

This compound, a synthetic organic compound belonging to the class of sulfonated monoazo dyes, is primarily utilized in the textile industry for dyeing wool, silk, and polyamide fibers. Its chemical structure, characterized by an azo bridge (-N=N-) connecting two aromatic moieties, is responsible for its yellow color. The presence of sulfonate groups enhances its water solubility, a crucial property for its application in aqueous dyeing processes. While its tinctorial properties are well-established, a detailed understanding of its interaction with light at a molecular level is essential for optimizing its use, predicting its environmental fate, and exploring potential applications in fields such as drug development and materials science.

Core Photophysical and Photochemical Parameters

The interaction of this compound with light is governed by its photophysical and photochemical properties. These parameters dictate the dye's color, fluorescence characteristics, and stability upon exposure to light. Due to the absence of specific experimental data for this compound, the following table provides a summary of key parameters with expected ranges for a typical yellow azo dye.

| Parameter | Value | Units | Notes |

| Absorption Maximum (λmax) | Not Available (Expected: 400-450) | nm | The primary absorption peak in the visible region, responsible for its yellow color. This is attributed to the π→π* transition of the conjugated azo system.[1] |

| Molar Extinction Coefficient (ε) | Not Available | M-1cm-1 | A measure of how strongly the dye absorbs light at λmax. |

| Emission Maximum (λem) | Not Available | nm | The peak wavelength of the fluorescence spectrum. Azo dyes are generally weakly fluorescent. |

| Fluorescence Quantum Yield (ΦF) | Not Available (Expected: < 0.1) | - | The efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. Azo dyes often have low quantum yields due to efficient non-radiative decay pathways. |

| Fluorescence Lifetime (τF) | Not Available (Expected: 1-5) | ns | The average time the molecule spends in the excited state before returning to the ground state. |

| Photostability | Moderate | - | A qualitative measure of the dye's resistance to photodegradation. Sulfonated azo dyes can undergo degradation upon prolonged exposure to UV light.[2][3] |

Experimental Protocols

The following sections detail the standard methodologies for determining the core photophysical and photochemical properties of azo dyes like this compound.

Methodology: UV-Visible absorption and fluorescence emission spectra are fundamental for characterizing the electronic transitions of a dye.

-

Instrumentation: A dual-beam UV-Visible spectrophotometer and a spectrofluorometer are required.

-

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent (e.g., deionized water or a buffer solution).

-

Prepare a series of dilutions from the stock solution to obtain concentrations ranging from approximately 1 µM to 10 µM.

-

-

Absorption Measurement:

-

Record the absorption spectrum of the solvent to be used as a baseline.

-

Measure the absorption spectra of the diluted dye solutions over a relevant wavelength range (e.g., 200-700 nm).

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Emission Measurement:

-

Excite the sample at its λmax.

-

Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.

-

Identify the wavelength of maximum emission (λem).

-

Methodology: The relative method, comparing the fluorescence of the sample to a standard with a known quantum yield, is commonly employed.[4][5][6]

-

Instrumentation: A spectrofluorometer.

-

Standard Selection: Choose a fluorescence standard with an emission range that overlaps with that of this compound and a well-documented quantum yield (e.g., Quinine Sulfate in 0.1 M H2SO4, ΦF = 0.54).

-

Procedure:

-

Prepare a series of solutions of both the sample (this compound) and the standard with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths).

-

Integrate the area under the emission curves for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculate the quantum yield using the following equation: ΦF, sample = ΦF, std × (slopesample / slopestd) × (η2sample / η2std) where ΦF is the quantum yield, slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

-

Caption: Workflow for Fluorescence Quantum Yield Determination.

Methodology: Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the nanosecond range.[7][8][9]

-

Instrumentation: A TCSPC system, including a pulsed light source (e.g., a picosecond laser diode), a sensitive detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

-

Procedure:

-

Prepare a dilute solution of this compound.

-

Excite the sample with the pulsed light source at a high repetition rate.

-

Detect the emitted single photons.

-

Measure the time delay between the excitation pulse and the arrival of each photon.

-

Build a histogram of the arrival times, which represents the fluorescence decay curve.

-

Fit the decay curve to an exponential function to determine the fluorescence lifetime (τF).

-

Photochemical Properties and Degradation Pathway

Upon prolonged exposure to ultraviolet (UV) radiation, sulfonated azo dyes like this compound can undergo photodegradation. The primary mechanism often involves the generation of reactive oxygen species, such as hydroxyl radicals (•OH), which attack the dye molecule.[2][3]

General Photodegradation Pathway:

-

Excitation: The dye molecule absorbs a photon, promoting it to an excited state.

-